N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as BPN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPN is a dihydropyridine derivative that belongs to the class of L-type calcium channel blockers.
Scientific Research Applications
Crystal Structure Analysis
Research on compounds similar to N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has focused on their synthesis and crystal structure. For instance, studies on diflunisal carboxamides, which are structurally related, have provided insights into their crystallization and molecular packing, stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).
Kinase Inhibition
Compounds within this family have been identified as potent and selective Met kinase inhibitors. This includes derivatives that have shown tumor stasis in various models following oral administration and have progressed to clinical trials (Schroeder et al., 2009).
Antihypertensive and Coronary Vessel Dilators
Certain 1,4-dihydropyridines bearing carboxy functions, similar to the compound , are known as antihypertensive agents and coronary vessel dilators. These compounds have been synthesized through condensation reactions (Abernathy, 1978).
Application in Organic Synthesis
The compound's derivatives have been applied in various organic synthesis reactions. For example, the reaction of similar 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has led to the formation of various related compounds (O'callaghan et al., 1999).
properties
IUPAC Name |
N-(4-butylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-3-5-17-8-11-20(12-9-17)24-23(28)19-10-13-22(27)25(16-19)15-18-6-4-7-21(14-18)26(29)30/h4,6-14,16H,2-3,5,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMWYFSPXABSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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